molecular formula C14H14N2O6S2 B14434418 2,2'-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) CAS No. 74680-05-0

2,2'-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid)

Katalognummer: B14434418
CAS-Nummer: 74680-05-0
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: HCVVLRACOVTKSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) is a chemical compound characterized by its unique structure, which includes ethene, amino, and sulfonic acid functional groups attached to benzene rings. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) typically involves the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder . This reduction process converts the nitro groups to amino groups, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reduction reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, ensuring the production of high-purity 2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) undergoes several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The sulfonic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include iron powder for reduction, strong oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro derivatives, while substitution reactions can yield a variety of sulfonated products.

Wissenschaftliche Forschungsanwendungen

2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) involves its interaction with specific molecular targets and pathways. The compound’s amino and sulfonic acid groups enable it to bind to various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) is unique due to its specific combination of ethene, amino, and sulfonic acid functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

74680-05-0

Molekularformel

C14H14N2O6S2

Molekulargewicht

370.4 g/mol

IUPAC-Name

3-amino-2-[2-(2-amino-6-sulfophenyl)ethenyl]benzenesulfonic acid

InChI

InChI=1S/C14H14N2O6S2/c15-11-3-1-5-13(23(17,18)19)9(11)7-8-10-12(16)4-2-6-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)

InChI-Schlüssel

HCVVLRACOVTKSK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)S(=O)(=O)O)C=CC2=C(C=CC=C2S(=O)(=O)O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.